1-(1-naphthoyl)-4-(3-pyridinylcarbonyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(1-naphthoyl)-4-(3-pyridinylcarbonyl)piperazine often involves complex organic reactions. For instance, N-1-Naphthyl-3-oxobutanamide can react with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux to yield pyridine derivatives, which can further undergo various reactions to form compounds with naphthyl moieties (Hussein et al., 2009). These steps illustrate the complexity and versatility in synthesizing naphthyl and pyridinyl-based compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(1-naphthoyl)-4-(3-pyridinylcarbonyl)piperazine is characterized by various functional groups and rings. For example, the crystal and molecular structure analysis of 1-(p-tolyl)-4-[4-(N-naphthalimido)butyl]piperazine revealed a linear elongated molecule with planar p-tolyl and naphthalimide fragments and a chair conformation of the piperazine cycle (Simonov et al., 2003). Such detailed structural insights are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
The chemical reactions and properties of 1-(1-naphthoyl)-4-(3-pyridinylcarbonyl)piperazine and related compounds can be diverse. The reactivity often depends on the functional groups present in the molecule. For example, the synthesis of 2-chloro-3-amino-1,4-naphthoquinone derivatives involved chemo-selective reactions and was further explored for antimicrobial activities, showcasing the compound's potential in biological applications (Verma & Singh, 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined by their molecular structure. The X-ray structure analysis of related compounds can provide insights into their conformation and packing in the solid state, which is essential for understanding their physical properties and potential applications (Simonov et al., 2003).
Scientific Research Applications
Novel Piperidine-Fused Benzoxazino- and Quinazolinonaphthoxazines
Research by Csütörtöki et al. (2012) explored the synthesis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines, offering insights into their conformational structures through NMR spectroscopy and molecular modeling. These compounds exhibit potential for further exploration in drug design and material science due to their unique structural configurations and properties (Csütörtöki et al., 2012).
Environment-Sensitive Fluorescent Ligands for Human 5-HT1A Receptors
Lacivita et al. (2009) synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent properties, targeting 5-HT(1A) receptors. This study demonstrates the potential of these compounds for visualizing receptor distributions in biological systems, contributing to neuroscience research (Lacivita et al., 2009).
Analogues of σ Receptor Ligand PB28 for PET Radiotracers
Abate et al. (2011) developed analogues of the σ receptor ligand PB28 with reduced lipophilicity, intended for use as positron emission tomography (PET) radiotracers. By altering the lipophilic character, they aimed to enhance the compound's utility in diagnostic applications in oncology (Abate et al., 2011).
Fused-Ring Naphthoxazine Resins for Polymerization
A study by Arza et al. (2017) on the synthesis and polymerization of fused-ring naphthoxazine monomers reveals their potential in creating new materials with enhanced thermal stability and lower polymerization temperatures. These findings could influence the development of advanced polymeric materials (Arza et al., 2017).
properties
IUPAC Name |
[4-(naphthalene-1-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(17-7-4-10-22-15-17)23-11-13-24(14-12-23)21(26)19-9-3-6-16-5-1-2-8-18(16)19/h1-10,15H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSFJWXNMZDIAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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